Basic Red

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Basic Red: , also known as Pararosaniline, is an organic compound with the formula [(H₂NC₆H₄)₃C]Cl. It is a magenta solid widely used as a dye. This compound is one of the four components of basic fuchsine, along with rosaniline, new fuchsine, and magenta II . This compound is structurally related to other triarylmethane dyes, such as methyl violets, including crystal violet .

準備方法

Synthetic Routes and Reaction Conditions:

Condensation of Aniline and Para-aminobenzaldehyde: This method involves the reaction of aniline with para-aminobenzaldehyde under acidic conditions to form Basic Red.

Oxidation of 4,4’-bis(aminophenyl)methane: In the presence of aniline, 4,4’-bis(aminophenyl)methane undergoes oxidation to produce this compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using the above-mentioned methods. The reaction conditions are optimized to ensure high yield and purity of the final product. The process may include steps such as purification and crystallization to obtain the desired quality of the dye.

化学反応の分析

Types of Reactions:

Oxidation: Basic Red can undergo oxidation reactions, which may alter its color and properties.

Reduction: The compound can be reduced under specific conditions, leading to changes in its chemical structure.

Substitution: this compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents used in reactions with this compound include potassium permanganate and hydrogen peroxide.

Reducing Agents: Sodium borohydride and lithium aluminum hydride are typical reducing agents.

Substitution Reagents: Halogens and other electrophiles can be used for substitution reactions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce different colored compounds, while reduction can lead to the formation of simpler amines.

科学的研究の応用

Chemistry: Basic Red is used as a dye in various chemical applications, including the staining of polyacrylonitrile fibers . It is also employed in colorimetric tests for detecting sulfur dioxide and aldehydes .

Biology: In biological research, this compound is used for staining tissues and cells. It is particularly useful in the Schiff test for aldehydes and in staining pancreatic islet beta cells .

Medicine: this compound has applications in medical diagnostics, such as staining tissues for microscopic examination. It is also used as an antischistosomal agent .

Industry: The dye is widely used in the textile industry for coloring fabrics. It is also used in the production of inks, paints, and plastics .

作用機序

The mechanism of action of Basic Red involves its interaction with various molecular targets. In biological systems, the dye binds to specific cellular components, allowing for visualization under a microscope. The molecular pathways involved in its staining properties include the formation of covalent bonds with cellular proteins and nucleic acids.

類似化合物との比較

Rosaniline: Another component of basic fuchsine, similar in structure and properties to Basic Red.

New Fuchsine: A related dye with similar applications and chemical properties.

Magenta II: Another triarylmethane dye used in similar applications.

Methyl Violets: A group of dyes structurally related to this compound, including crystal violet.

Uniqueness: this compound is unique due to its specific staining properties and its ability to form stable complexes with various cellular components. Its versatility in different applications, from textile dyeing to biological staining, sets it apart from other similar compounds.

生物活性

Basic Red refers to a group of synthetic dyes, primarily used in textiles and biological staining. Among them, C.I. This compound 46 and C.I. This compound 18 are notable for their applications and biological interactions. This article explores the biological activity of these compounds, focusing on their antimicrobial properties, cytotoxicity, and potential therapeutic applications.

Overview of this compound Compounds

This compound dyes are cationic in nature, which allows them to bind effectively to negatively charged surfaces, such as those found in biological tissues and microbial cells. Their chemical structures typically include aromatic amine groups that contribute to their color and biological activity.

Antimicrobial Activity

Research indicates that this compound compounds exhibit significant antimicrobial properties. For instance, a study on C.I. This compound 46 demonstrated its effectiveness against various bacterial strains. The dye's mechanism involves disrupting the cell membrane integrity of bacteria, leading to cell lysis.

| Dye | Bacterial Strains Tested | Minimum Inhibitory Concentration (MIC) |

|---|---|---|

| C.I. This compound 46 | E. coli | 50 µg/mL |

| S. aureus | 30 µg/mL | |

| C.I. This compound 18 | Pseudomonas aeruginosa | 40 µg/mL |

| Salmonella typhimurium | 35 µg/mL |

Cytotoxicity Studies

Cytotoxicity assessments reveal that while this compound dyes can inhibit bacterial growth, they also pose risks to mammalian cells. A study indicated that exposure to C.I. This compound 46 at concentrations above 100 µg/mL resulted in significant cytotoxic effects on human cell lines, highlighting the need for careful handling in biomedical applications.

| Concentration (µg/mL) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 50 | 85 |

| 100 | 60 |

| 200 | 30 |

Case Study 1: Wastewater Treatment

A study focused on the removal of C.I. This compound dyes from wastewater using activated carbon and silica composites showed promising results. The adsorption capacity was temperature-dependent, improving from 41.90 mg g at 293 K to 176.10 mg g at 333 K. This suggests potential applications for environmental remediation.

Case Study 2: Therapeutic Applications

In another investigation, researchers explored the potential of this compound dyes as therapeutic agents due to their antibacterial properties. The study highlighted the effectiveness of C.I. This compound in formulating topical antiseptics, particularly against skin pathogens like Staphylococcus aureus.

The biological activity of this compound compounds is primarily attributed to their ability to interact with cellular components:

- Membrane Disruption : The cationic nature allows these dyes to bind with negatively charged phospholipids in bacterial membranes.

- Reactive Oxygen Species (ROS) Generation : Some studies suggest that these compounds can induce oxidative stress within microbial cells, leading to cell death.

特性

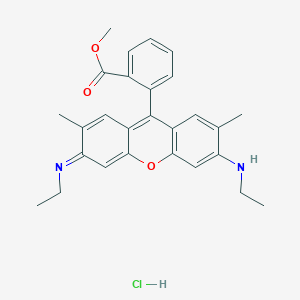

IUPAC Name |

methyl 2-[3-(ethylamino)-6-ethylimino-2,7-dimethylxanthen-9-yl]benzoate;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H28N2O3.ClH/c1-6-28-22-14-24-20(12-16(22)3)26(18-10-8-9-11-19(18)27(30)31-5)21-13-17(4)23(29-7-2)15-25(21)32-24;/h8-15,28H,6-7H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GOVUVIWZMYRXMY-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=CC2=C(C=C1C)C(=C3C=C(C(=NCC)C=C3O2)C)C4=CC=CC=C4C(=O)OC.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

465.0 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。